1-(4-methoxyphenyl)-5-oxo-N-{5-[(phenylsulfonyl)methyl]-1,3,4-thiadiazol-2-yl}pyrrolidine-3-carboxamide
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Overview
Description
N-{5-[(Benzenesulfonyl)methyl]-1,3,4-thiadiazol-2-yl}-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide is a complex organic compound that features a unique combination of functional groups, including a benzenesulfonyl group, a thiadiazole ring, and a pyrrolidine carboxamide.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{5-[(Benzenesulfonyl)methyl]-1,3,4-thiadiazol-2-yl}-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide typically involves multiple steps:
Formation of the Thiadiazole Ring: This step involves the cyclization of appropriate precursors under specific conditions to form the 1,3,4-thiadiazole ring.
Introduction of the Benzenesulfonyl Group: The benzenesulfonyl group is introduced through a sulfonylation reaction, where a benzenesulfonyl chloride reacts with the thiadiazole derivative.
Formation of the Pyrrolidine Carboxamide: This involves the reaction of the intermediate with a 4-methoxyphenyl-substituted pyrrolidine derivative under amide formation conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-efficiency catalysts, controlled reaction environments, and advanced purification techniques to ensure the compound meets the required standards for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
N-{5-[(Benzenesulfonyl)methyl]-1,3,4-thiadiazol-2-YL}-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings and the thiadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, substituted thiadiazoles, and various derivatives depending on the specific reaction conditions .
Scientific Research Applications
N-{5-[(Benzenesulfonyl)methyl]-1,3,4-thiadiazol-2-YL}-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer and antimicrobial agent due to its ability to inhibit specific enzymes and pathways in cancer cells and microbes.
Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules and its effects on cellular processes.
Industrial Applications: It is explored for use in the development of new pharmaceuticals and as a precursor for other bioactive compounds.
Mechanism of Action
The mechanism of action of N-{5-[(Benzenesulfonyl)methyl]-1,3,4-thiadiazol-2-YL}-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide involves:
Enzyme Inhibition: The compound inhibits enzymes such as carbonic anhydrase IX, which is overexpressed in certain cancer cells, leading to reduced tumor growth and proliferation.
Pathway Modulation: It affects various cellular pathways, including those involved in cell cycle regulation and apoptosis, contributing to its anticancer effects.
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonamide Derivatives: These compounds share the benzenesulfonyl group and exhibit similar biological activities.
Thiadiazole Derivatives: Compounds with the thiadiazole ring are known for their antimicrobial and anticancer properties.
Pyrrolidine Carboxamide Derivatives: These compounds are studied for their potential in medicinal chemistry.
Uniqueness
N-{5-[(Benzenesulfonyl)methyl]-1,3,4-thiadiazol-2-YL}-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for developing new therapeutic agents .
Properties
Molecular Formula |
C21H20N4O5S2 |
---|---|
Molecular Weight |
472.5 g/mol |
IUPAC Name |
N-[5-(benzenesulfonylmethyl)-1,3,4-thiadiazol-2-yl]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C21H20N4O5S2/c1-30-16-9-7-15(8-10-16)25-12-14(11-19(25)26)20(27)22-21-24-23-18(31-21)13-32(28,29)17-5-3-2-4-6-17/h2-10,14H,11-13H2,1H3,(H,22,24,27) |
InChI Key |
FOKIFXUJMCDLCL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=NN=C(S3)CS(=O)(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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